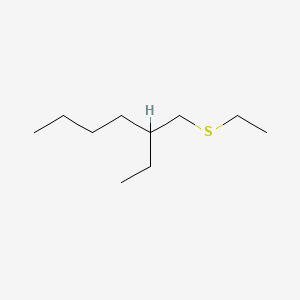

3-((Ethylthio)methyl)heptane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71607-39-1 |

|---|---|

Molecular Formula |

C10H22S |

Molecular Weight |

174.35 g/mol |

IUPAC Name |

3-(ethylsulfanylmethyl)heptane |

InChI |

InChI=1S/C10H22S/c1-4-7-8-10(5-2)9-11-6-3/h10H,4-9H2,1-3H3 |

InChI Key |

DFXBBTTUNWKCBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CSCC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethylthio Methyl Heptane and Analogous Branched Thioethers

Classical Carbon-Sulfur Bond Formation Approaches

Traditional methods for the synthesis of thioethers have long relied on fundamental organic reactions, namely nucleophilic substitution and alkene hydrothiolation. These approaches are valued for their simplicity and the use of readily available starting materials.

Nucleophilic Substitution Reactions Utilizing Thiolates

One of the most direct and widely practiced methods for the synthesis of thioethers is the nucleophilic substitution reaction between a thiolate and an alkyl halide. pearson.comchemistrysteps.commasterorganicchemistry.com This reaction, analogous to the Williamson ether synthesis, typically proceeds via an S(_N)2 mechanism. pearson.comacsgcipr.org The process involves the deprotonation of a thiol with a base to form a highly nucleophilic thiolate anion, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the thioether. masterorganicchemistry.com

The choice of base is crucial and can range from strong bases like sodium hydride (NaH) to more common bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). acsgcipr.org The reaction is generally carried out in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone, which facilitate the S(_N)2 pathway. pearson.comacsgcipr.org The reactivity of the alkyl halide follows the order I > Br > Cl > F. Primary and secondary alkyl halides are good substrates for this reaction, while tertiary halides are more prone to elimination reactions. chemistrysteps.com

| Thiol | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Ethanethiol | 1-Bromoheptane | Sodium Ethoxide | Ethanol | Reflux | ~90 |

| Propanethiol | 2-Bromopentane | Potassium Hydroxide | DMF | Room Temp | ~85 |

| Benzenethiol | Benzyl Chloride | Sodium Hydroxide | DMSO | 50 | >95 |

| Cyclohexanethiol | Iodomethane | Sodium Hydride | THF | 0 to Room Temp | ~92 |

Alkene Hydrothiolation via Thiol-Ene Reactions

The addition of a thiol across a carbon-carbon double bond, known as the thiol-ene reaction or alkene hydrothiolation, is another powerful method for synthesizing thioethers. wikipedia.org This reaction can proceed through two primary mechanistic pathways: a radical addition or a Michael addition. A key advantage of this method is its atom economy, as all atoms of the reactants are incorporated into the product.

The radical-mediated thiol-ene reaction is a highly efficient process that can be initiated by radical initiators (such as azobisisobutyronitrile - AIBN), heat, or UV light. wikipedia.orgacsgcipr.org The reaction proceeds via a chain mechanism. In the initiation step, a thiyl radical (RS•) is generated. This radical then adds to the alkene in an anti-Markovnikov fashion to form a more stable carbon-centered radical. wikipedia.org The propagation cycle is completed by the abstraction of a hydrogen atom from another thiol molecule by the carbon-centered radical, which forms the thioether product and regenerates a thiyl radical. acsgcipr.org This method is particularly useful for the synthesis of linear thioethers from terminal alkenes.

| Thiol | Alkene | Initiator/Conditions | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-Hexanethiol | 1-Octene | AIBN, 80°C | Toluene | >95 |

| Ethanethiol | Styrene | UV light | Methanol | ~98 |

| Thioglycolic Acid | Allyl Alcohol | AIBN, 70°C | Isopropanol | ~90 |

| Benzenethiol | 1-Decene | UV light | Hexane | >99 |

When the alkene is electron-deficient, such as in α,β-unsaturated carbonyl compounds, the thiol-ene reaction can proceed through a Michael addition mechanism. acsgcipr.org This reaction is typically catalyzed by a base or a nucleophile. wikipedia.org The base deprotonates the thiol to form a thiolate, which then acts as a nucleophile and adds to the β-carbon of the activated alkene in a conjugate addition. acsgcipr.org The resulting enolate is then protonated to yield the final thioether product. This method provides a predictable way to form C-S bonds with high regioselectivity. acsgcipr.org

| Thiol | Activated Alkene | Catalyst/Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Propanethiol | Methyl Acrylate | Triethylamine | Dichloromethane | ~95 |

| Benzenethiol | Cyclohexenone | Potassium Carbonate | Acetonitrile | ~92 |

| Ethanethiol | Acrolein | DBU | THF | ~90 |

| 1-Butanethiol | Methyl Vinyl Ketone | Sodium Hydroxide | Ethanol | ~98 |

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign methods for thioether synthesis. Transition-metal-catalyzed reactions have emerged as a powerful tool in this regard.

Transition-Metal-Catalyzed Carbon-Sulfur Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-sulfur bonds, particularly for the synthesis of aryl and vinyl thioethers. acsgcipr.org Palladium and copper are the most commonly employed catalysts for these transformations. acsgcipr.orgresearchgate.net The general catalytic cycle involves the oxidative addition of an organic halide or pseudohalide to the metal center, followed by coordination of the thiol (or thiolate), and finally, reductive elimination to furnish the thioether product and regenerate the active catalyst. acsgcipr.org

These methods offer several advantages over classical approaches, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. researchgate.net A variety of ligands, such as phosphines and N-heterocyclic carbenes, are often used to modulate the reactivity and stability of the metal catalyst. acsgcipr.org

| Thiol | Organic (Pseudo)halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Ethanethiol | Bromobenzene | Pd(dba)2 | Xantphos | Cs2CO3 | Toluene | ~90 |

| 1-Propanethiol | Iodobenzene | CuI | - | K2CO3 | DMF | ~85 |

| Benzenethiol | 4-Chlorotoluene | NiCl2(dppp) | - | NaOtBu | Dioxane | ~88 |

| Cyclohexanethiol | Vinyl Bromide | Pd(PPh3)4 | - | K3PO4 | THF | ~75 |

Rhodium-Catalyzed S-S Bond Cleavage and Organothio Group Transfer

Rhodium complexes have been shown to be effective catalysts for the cleavage of the sulfur-sulfur bond in disulfides, followed by the transfer of the resulting organothio group to unsaturated substrates like alkenes and alkynes. nih.govnih.govscilit.com This hydrothiolation reaction can provide access to branched alkyl thioethers, particularly when using alkyl thiols. nih.govorganic-chemistry.org The regioselectivity of the addition is a key aspect of this methodology, with some rhodium catalyst systems favoring the formation of branched products. scilit.comorganic-chemistry.org

The general mechanism involves the oxidative addition of the disulfide to the rhodium center, followed by insertion of the alkene or alkyne into the rhodium-sulfur bond. Reductive elimination then yields the thioether product and regenerates the active catalyst. The choice of ligands on the rhodium catalyst can significantly influence the regioselectivity of the hydrothiolation of alkynes. nih.gov For the synthesis of a branched thioether like 3-((ethylthio)methyl)heptane, the rhodium-catalyzed hydrothiolation of a suitably branched alkene would be a potential synthetic route.

| Alkene/Alkyne Substrate | Thiol/Disulfide | Catalyst | Solvent | Product | Yield (%) | Reference |

| 1-Octyne | 1-Propanethiol | TpRh(PPh₃)₂ | Benzene | 2-(Propylthio)-1-octene (Branched) | 95 | organic-chemistry.org |

| Phenylacetylene | Ethanethiol | TpRh(PPh₃)₂ | Benzene | 1-Phenyl-1-(ethylthio)ethene (Branched) | 98 | organic-chemistry.org |

| 1-Hexene | Diphenyl disulfide | [Rh(COD)Cl]₂ | Toluene | 1-(Phenylthio)hexane | 85 | organic-chemistry.org |

Copper-Catalyzed Carbon-Sulfur Coupling in Aqueous Media

Copper-catalyzed cross-coupling reactions represent a cost-effective and environmentally benign approach to C-S bond formation. nih.govrsc.org Performing these reactions in aqueous media further enhances their green credentials by reducing the reliance on volatile organic solvents. nih.govrsc.org The synthesis of thioethers via this method typically involves the reaction of a thiol with an alkyl or aryl halide in the presence of a copper catalyst. researchgate.netrsc.org

For the preparation of a branched thioether, a branched alkyl halide would be coupled with a thiol. Copper(I) salts are commonly employed as catalysts, and the reaction can proceed efficiently in water, sometimes without the need for a surfactant. nih.govrsc.org The use of a base is generally required to deprotonate the thiol, generating the more nucleophilic thiolate anion.

| Alkyl Halide | Thiol | Catalyst | Solvent | Product | Yield (%) | Reference |

| Benzyl bromide | Thiophenol | CuI | Water | Benzyl phenyl sulfide (B99878) | 95 | researchgate.net |

| 1-Bromooctane | 1-Butanethiol | Cu₂O | Acetonitrile | Butyl octyl sulfide | 85 | organic-chemistry.org |

| 2-Bromopropane | Thiophenol | CuI | NMP | Isopropyl phenyl sulfide | 92 | rsc.org |

Thiol-Free Reagent Approaches for Thioether Synthesis

The use of thiols in organic synthesis is often hampered by their unpleasant odor and propensity for oxidation. To address these issues, thiol-free reagents have been developed as effective surrogates.

Utilization of Xanthates as Thiol Surrogates

Xanthates are odorless, stable, and low-cost compounds that can serve as excellent thiol surrogates in the synthesis of thioethers. nih.govnih.gov This method typically involves the reaction of an alkyl halide with a potassium alkyl xanthate. nih.govresearchgate.net The reaction can often be performed under transition-metal-free and base-free conditions, making it an attractive green alternative. nih.govnih.gov

The reaction likely proceeds through the formation of a xanthate intermediate via nucleophilic substitution of the halide by the xanthate salt. This intermediate then undergoes further reaction to yield the desired thioether. This approach has been successfully applied to the synthesis of a wide range of dialkyl and alkyl aryl thioethers from various alkyl chlorides and bromides. nih.govresearchgate.netresearchgate.net

| Alkyl Halide | Xanthate Salt | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Benzyl chloride | Potassium ethyl xanthate | DMSO | 100 | Benzyl ethyl sulfide | 95 | nih.govresearchgate.net |

| 1-Bromobutane | Potassium ethyl xanthate | DMSO | 100 | Butyl ethyl sulfide | 92 | nih.gov |

| 1-Chloro-4-(trifluoromethyl)benzene | Potassium ethyl xanthate | DMF | 150 | Ethyl(4-(trifluoromethyl)phenyl)sulfide | 85 | researchgate.net |

Photocatalytic Methods for Carbon-Sulfur Bond Construction

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions. unibo.itscilit.com In the context of thioether synthesis, photoredox catalysis can be utilized to generate reactive thiyl radicals from thiols. nih.gov These radicals can then undergo addition reactions with alkenes, typically in an anti-Markovnikov fashion, to afford thioethers. organic-chemistry.org

The mechanism generally involves the photoexcitation of a photocatalyst, which then engages in a single-electron transfer (SET) with a thiol to generate a thiyl radical. This radical adds to an alkene to form a carbon-centered radical, which is then reduced and protonated to yield the final thioether product. This method is particularly useful for the functionalization of complex molecules due to its mild reaction conditions.

| Alkene | Thiol | Photocatalyst | Solvent | Product | Yield (%) | Reference |

| Styrene | Thiophenol | Ru(bpy)₃Cl₂ | CH₃CN | 2-Phenylethyl phenyl sulfide | 95 | nih.gov |

| 1-Octene | 1-Dodecanethiol | Eosin Y | CH₃CN | Dodecyl octyl sulfide | 91 | nih.gov |

| Cyclohexene | Thiophenol | fac-Ir(ppy)₃ | CH₃CN | Cyclohexyl phenyl sulfide | 88 | nih.gov |

Electrochemical Approaches to Organosulfur Compound Synthesis

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. primescholars.comacs.orgprimescholars.com While the electrochemical synthesis of various organosulfur compounds like sulfoxides and sulfones from sulfides is well-documented, the direct electrochemical synthesis of thioethers is less common but represents a promising area of research. researchgate.netacs.org

One potential electrochemical route to thioethers involves the anodic oxidation of a thiol to a thiyl radical, which can then react with a suitable substrate. Alternatively, the cathodic reduction of an alkyl halide could generate a carbanion that reacts with a disulfide. These methods align with the principles of green chemistry by minimizing waste and often operating under mild conditions. primescholars.comacs.orgprimescholars.com

Green Chemistry Considerations in Thioether Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies for thioethers. Key considerations include maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using renewable feedstocks. nih.govwikipedia.orgresearchgate.net

Many of the methods discussed above incorporate green chemistry principles. For example:

Aqueous Media: Copper-catalyzed couplings in water eliminate the need for volatile organic solvents, reducing environmental impact and simplifying product isolation. nih.govrsc.org

Catalysis: The use of catalysts, such as rhodium and copper complexes, allows for reactions to proceed with high efficiency and selectivity at lower temperatures and with reduced waste generation. nih.govunibo.it

Thiol Surrogates: The use of xanthates as odorless and stable alternatives to thiols improves laboratory safety and reduces the release of malodorous compounds into the environment. nih.govnih.gov

Photocatalysis and Electrochemistry: These methods utilize light or electricity, which are considered green energy sources, to drive chemical reactions, often under mild conditions. unibo.itprimescholars.comacs.org

The choice of a particular synthetic method will depend on a variety of factors, including the specific structure of the target thioether, the availability of starting materials, and the desired scale of the reaction. By considering the principles of green chemistry, chemists can develop more sustainable and environmentally responsible routes to valuable organosulfur compounds like this compound. nih.govresearchgate.net

Preparation of Related Organosulfur Compounds via Thioether Precursors

Thioethers, such as this compound, serve as versatile precursors for the synthesis of a variety of higher oxidation state organosulfur compounds. Through carefully controlled reaction sequences involving the sulfur atom, the thioether moiety can be elaborated into more complex functional groups, including sulfilimines and sulfoximines. These transformations typically rely on a stepwise approach involving imination and oxidation of the sulfur center.

Synthesis of Sulfoximines and Sulfilimines through Imination/Oxidation Sequences

The conversion of thioethers (sulfides) into sulfoximines is a fundamental transformation in organosulfur chemistry. A predominant strategy involves a two-step process: the imination of the sulfide to form a sulfilimine, which is subsequently oxidized to the corresponding sulfoximine (B86345). rwth-aachen.deresearchgate.netrwth-aachen.de Alternatively, direct one-pot methods have been developed that achieve both the imination and oxidation in a single, streamlined procedure. rwth-aachen.denih.govresearchgate.net

The initial imination step is critical and can be achieved through several methodologies, including metal-catalyzed and metal-free approaches. nih.govresearchgate.net Metal-catalyzed reactions often employ transition metals such as rhodium, iron, silver, or copper to facilitate the transfer of a nitrene group to the sulfur atom. nih.govacs.orgnih.gov For instance, rhodium(II) catalysts have been shown to efficiently catalyze the imination of sulfides using various nitrene precursors, affording sulfilimines in excellent yields. acs.orgacs.org Similarly, iron-catalyzed systems provide an effective and economical alternative for these transformations. researchgate.net

A common metal-free approach for synthesizing sulfilimines involves the use of hypervalent iodine reagents. nih.gov One notable metal-free method is the synthesis of N-cyano sulfilimines from sulfides using cyanogen (B1215507) amine in the presence of a halogenating agent like N-Bromosuccinimide (NBS) or iodine (I₂). acs.orgorganic-chemistry.orgorganic-chemistry.org This method avoids the use of potentially explosive reagents and harsh reaction conditions. organic-chemistry.org

Once the sulfilimine is formed, it is converted to the sulfoximine via oxidation. This step is typically accomplished with common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgacs.orgorganic-chemistry.org The oxidation stereospecifically affords the corresponding sulfoximine. acs.orgacs.org

The following table summarizes various catalytic systems used for the imination of sulfides.

| Catalyst/Reagent | Nitrogen Source | Key Features | Reference |

|---|---|---|---|

| Rhodium(II) complexes | Chiral nitrene precursors / Iminoiodinanes | Allows for mild, chemoselective, and diastereoselective imination. Yields can be up to 97%. | acs.orgacs.org |

| Iron(II)/(III) salts | Sulfonylamides / PhI(OAc)₂ | An efficient and cost-effective catalyst for the imination of both sulfoxides and sulfides. | nih.gov |

| Silver salts | Sulfonylamides / PhI(OAc)₂ | In the presence of a chelating ligand, catalyzes stereospecific imination of sulfides. | nih.gov |

| NBS or I₂ (Metal-free) | Cyanogen amine | Provides easy access to N-cyano sulfilimines using low-cost reagents. | acs.orgorganic-chemistry.org |

| Hypervalent iodine reagents (e.g., PhI(OAc)₂) | Ammonium carbamate | Enables direct, one-pot conversion of sulfides to NH-sulfoximines. | nih.govresearchgate.net |

A particularly useful sequence involves the preparation of NH-sulfoximines via N-cyano intermediates. This pathway offers a robust and versatile route starting from readily available sulfides. acs.orgorganic-chemistry.org The process begins with the formation of an N-cyanosulfilimine, which is then oxidized. The resulting N-cyanosulfoximine undergoes cleavage of the cyano group to yield the final NH-sulfoximine. acs.orgorganic-chemistry.org

The table below details the steps and conditions for this multi-step synthesis.

| Step | Reaction | Reagents and Conditions | Product | Yield Range | Reference |

|---|---|---|---|---|---|

| 1 | Imination of Sulfide | Sulfide, cyanogen amine, NBS or I₂, t-BuOK, Methanol | N-cyanosulfilimine | - | acs.org |

| 2 | Oxidation of N-cyanosulfilimine | N-cyanosulfilimine, m-CPBA, K₂CO₃, Ethanol, 0 °C to RT | N-cyanosulfoximine | 62-86% | acs.orgorganic-chemistry.org |

| 3 | Cleavage of Cyano Group (Step A) | N-cyanosulfoximine, Trifluoroacetic anhydride (B1165640) (TFAA), CH₂Cl₂, 0 °C to RT | N-trifluoroacetylsulfoximine | 47-99% | acs.orgorganic-chemistry.org |

| 4 | Cleavage of Cyano Group (Step B) | N-trifluoroacetylsulfoximine, K₂CO₃, Methanol | NH-sulfoximine | - | organic-chemistry.org |

This sequence highlights a practical, metal-free route to valuable sulfoximine compounds from simple thioether precursors, demonstrating the modularity and utility of imination/oxidation strategies in organosulfur synthesis. acs.org

Mechanistic Investigations of 3 Ethylthio Methyl Heptane Transformations

Oxidation Pathways of Branched Alkyl Thioethers

The oxidation of thioethers represents a fundamental transformation, yielding sulfoxides and subsequently sulfones. This process is of significant interest due to the different chemical and physical properties of the resulting oxidized species. The sulfur atom in a thioether possesses a lone pair of electrons, making it susceptible to attack by various oxidizing agents.

Formation Mechanisms of Sulfoxides and Sulfones

The oxidation of thioethers such as 3-((Ethylthio)methyl)heptane proceeds in a stepwise manner. The initial oxidation converts the thioether to a sulfoxide (B87167), and further oxidation yields a sulfone. wikipedia.org This progression involves the sequential addition of oxygen atoms to the sulfur atom, which can accommodate an expanded octet. masterorganicchemistry.com

Common oxidizing agents for these transformations include hydrogen peroxide (H₂O₂), peroxyacids (like m-CPBA), and ozone (O₃). masterorganicchemistry.com The general mechanism for the oxidation of a thioether to a sulfoxide involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For example, with a peroxyacid, the sulfur atom attacks the terminal oxygen of the peroxy group, leading to the formation of the sulfoxide and a carboxylic acid as a byproduct.

Further oxidation of the resulting sulfoxide to a sulfone follows a similar mechanistic pathway. The sulfur atom of the sulfoxide, although less nucleophilic than that of the thioether, can still attack a strong oxidizing agent. This second oxidation step results in the formation of the sulfone, where the sulfur atom is bonded to two oxygen atoms. wikipedia.org

The selective oxidation of a thioether to a sulfoxide without further oxidation to the sulfone can be challenging and often requires careful control of reaction conditions, such as the stoichiometry of the oxidizing agent and the reaction temperature. youtube.com

Kinetic Analyses of Thioether Oxidation Processes

The rate of thioether oxidation is influenced by several factors, including the nature of the thioether, the oxidizing agent, and the reaction conditions. Kinetic studies on various thioethers have provided insights into these processes. For instance, oxidation with hydrogen peroxide under near-physiological conditions can be a slow process, with half-lives potentially spanning hundreds of hours at relevant concentrations. acs.orgnih.govresearchgate.net In contrast, hypochlorite (B82951) is a much more potent oxidizing agent, capable of oxidizing thioethers to sulfoxides in seconds and to sulfones in minutes under similar conditions. acs.orgnih.govresearchgate.net

The structure of the alkyl groups attached to the sulfur atom also plays a role. Electron-donating groups can increase the nucleophilicity of the sulfur atom, potentially accelerating the rate of oxidation. In the case of this compound, the branched alkyl group may exert a modest electron-donating effect.

Below is a table summarizing kinetic data for the oxidation of a generic thioether with different reactive oxygen species (ROS), illustrating the significant differences in reaction rates.

| Oxidizing Agent | Product | Half-life | Rate Constant |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Hundreds of hours | ~2 x 10⁻² M⁻¹s⁻¹ (for methionine) nih.gov |

| Hypochlorite (NaOCl) | Sulfoxide | Seconds | >10⁴ M⁻¹s⁻¹ acs.orgnih.gov |

| Hypochlorite (NaOCl) | Sulfone | Minutes | - |

This data is for general thioether oxidation and not specific to this compound.

Catalytic Oxidation Mechanisms for Sulfides

To enhance the efficiency and selectivity of sulfide (B99878) oxidation, various catalytic systems have been developed. These catalysts can facilitate the oxidation process under milder conditions and with greater control over the product distribution.

One approach involves the use of metal complexes as catalysts. For example, cobalt(II), nickel(II), and copper(II) phthalocyanine complexes have been shown to catalyze the autoxidation of hydrogen sulfide. caltech.edu The mechanism in these cases often involves the formation of a tertiary-activated complex where both the sulfide and molecular oxygen bind to the metal center, facilitating the electron transfer process. caltech.edu

Titanium-containing zeolites, such as TS-1, have also been employed as catalysts for the oxidation of thioethers with hydrogen peroxide. researchgate.net In these heterogeneous systems, the reaction is believed to occur at the titanium active sites within the zeolite framework. The catalyst can be recycled, and the process often yields water as the only byproduct, making it an environmentally friendly method. researchgate.net The shape selectivity of the zeolite can also influence the product distribution, sometimes favoring the formation of the sulfoxide over the bulkier sulfone. researchgate.net

Sulfonium Salt Formation and Reactivity

Thioethers can act as nucleophiles, reacting with electrophiles to form sulfonium salts. These salts are characterized by a positively charged sulfur atom bonded to three organic substituents.

Alkylation Reactions Leading to Sulfonium Cations

The reaction of a thioether with an alkyl halide is a common method for the synthesis of sulfonium salts. libretexts.orglibretexts.org This reaction proceeds via an SN2 mechanism, where the sulfur atom of the thioether acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org

For this compound, reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a trialkylsulfonium salt. The sulfur atom's greater nucleophilicity compared to oxygen makes this reaction more facile for sulfides than for their ether analogs. libretexts.orglibretexts.org

The resulting sulfonium salts are themselves potent alkylating agents and can be used in various synthetic applications. researchgate.net

Intramolecular Cyclization and Sulfonium Salt Generation

In molecules containing both a thioether moiety and a suitable leaving group, intramolecular cyclization can occur to form a cyclic sulfonium salt. This process is driven by the nucleophilicity of the sulfur atom and the proximity of the electrophilic center.

While this compound itself is an acyclic molecule, derivatives of it containing a leaving group at an appropriate position could undergo such cyclization. For example, if the heptyl chain were functionalized with a halide at a position that allows for a sterically favorable ring closure (e.g., 5- or 6-membered ring), an intramolecular SN2 reaction could lead to a cyclic sulfonium salt. These types of cyclizations are important in the synthesis of various heterocyclic compounds.

Stereochemical Aspects of Sulfonium Salt Formation and Transformation

The formation of a sulfonium salt from a thioether such as this compound involves the nucleophilic attack of the sulfur atom's lone pair of electrons on an electrophile, typically an alkyl halide. This reaction proceeds via an SN2 mechanism. libretexts.org The sulfur atom in the resulting sulfonium salt is bonded to three carbon substituents and possesses a lone pair of electrons, leading to a trigonal pyramidal geometry.

When the three organic substituents attached to the sulfur atom are different, the sulfonium salt is chiral. The pyramidal inversion barrier for sulfonium salts is relatively high, making the process slow at room temperature and allowing for the potential resolution of enantiomers.

The transformation of sulfonium salts can also exhibit stereospecificity. For instance, nucleophilic substitution at the sulfur atom of an optically active sulfonium salt can proceed with inversion of configuration. This has been demonstrated in the reaction of optically active dialkylarylsulfonium salts with organometallic reagents. The stereochemical outcome is dependent on factors such as the nature of the nucleophile, the leaving group, and the reaction conditions.

A summary of stereochemical outcomes in sulfonium salt reactions is presented in the table below.

| Reaction Type | Stereochemical Outcome at Sulfur |

| Formation from a prochiral thioether | Formation of a racemic mixture of enantiomers |

| Nucleophilic substitution on a chiral sulfonium salt | Often proceeds with inversion of configuration |

| Racemization | Can occur via pyramidal inversion, dissociation-recombination (SN1), or nucleophilic displacement (SN2) |

Aryne Formation from Aryl Sulfonium Salts

Aryl sulfonium salts, which could be conceptually derived from a precursor related to this compound, serve as effective precursors for the generation of highly reactive aryne intermediates. The mechanism involves the deprotonation of a proton ortho to the sulfonium group by a strong base, followed by an elimination reaction where the dialkyl sulfide acts as a good leaving group. researchgate.netrsc.org

Recent studies have focused on developing milder and more functional group-tolerant methods for aryne generation from aryl onium salts, including sulfonium salts. nih.gov This has expanded the synthetic utility of this transformation.

Carbon-Sulfur Bond Cleavage Reactions

The carbon-sulfur bond in thioethers like this compound can be cleaved under various conditions, including reductive and photochemical methods.

Reductive cleavage of the C-S bond in thioethers is a common synthetic transformation. Several reagents and methods can be employed, each with its own mechanistic pathway.

Raney Nickel: This is a widely used reagent for the desulfurization of thioethers. masterorganicchemistry.com Raney nickel is a fine powder of a nickel-aluminum alloy that has been treated with concentrated sodium hydroxide (B78521) to leach out most of the aluminum. youtube.com The resulting porous nickel has a high surface area and contains adsorbed hydrogen. The mechanism of desulfurization is complex and thought to involve a free-radical process on the surface of the nickel. youtube.com The thioether is adsorbed onto the nickel surface, and the C-S bond is homolytically cleaved. The resulting carbon and sulfur radicals are then saturated with hydrogen atoms from the catalyst surface.

Sodium in Liquid Ammonia: This method, often referred to as a dissolving metal reduction, is effective for cleaving C-S bonds. The mechanism involves the transfer of an electron from the sodium metal to the thioether, forming a radical anion. byjus.comyoutube.com This is followed by the cleavage of the C-S bond to give an alkyl radical and a thiolate anion. The alkyl radical is then reduced to a carbanion by another electron transfer and subsequently protonated by the ammonia solvent or an added alcohol.

Lithium Naphthalenide: This is a powerful reducing agent prepared by reacting lithium metal with naphthalene in an ethereal solvent. wikipedia.org It effects the reductive cleavage of thioethers through a single-electron transfer mechanism. The naphthalene radical anion transfers an electron to the thioether, leading to the formation of a radical anion intermediate which then fragments, cleaving the C-S bond. researchgate.net

A comparison of these reductive cleavage methods is provided in the table below.

| Reagent | Proposed Mechanism | Key Features |

| Raney Nickel | Heterogeneous catalysis involving free radicals on the nickel surface | Effective for complete desulfurization, but can be pyrophoric |

| Sodium in Liquid Ammonia | Dissolving metal reduction via a radical anion intermediate | Powerful reduction, requires cryogenic temperatures |

| Lithium Naphthalenide | Single-electron transfer from the naphthalene radical anion | Mild conditions, useful for sensitive substrates |

The carbon-sulfur bond in alkyl sulfides can undergo homolytic cleavage upon irradiation with ultraviolet light. researchgate.net For a compound like this compound, this photochemical process would generate an ethylthiyl radical and a 3-(methyl)heptyl radical.

The primary photochemical step is the excitation of the thioether to an electronically excited state, which then dissociates. The resulting radicals can then undergo a variety of secondary reactions, including:

Hydrogen abstraction: The alkyl radical can abstract a hydrogen atom from the solvent or another molecule.

Disproportionation: Two radicals can react to form an alkane and an alkene.

Coupling: Two radicals can combine to form a new C-C, C-S, or S-S bond. researchgate.net

The quantum yield of the C-S bond cleavage can be high, indicating an efficient photochemical process. The specific products formed will depend on the reaction conditions, including the solvent and the presence of any radical traps.

Electrophilic and Nucleophilic Reactivity of the Thioether Moiety

The thioether functional group in this compound exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, an electrophile.

Nucleophilic Reactivity: The sulfur atom in a thioether possesses two lone pairs of electrons, making it nucleophilic. libretexts.orgmasterorganicchemistry.com It readily reacts with electrophiles, such as alkyl halides, in an SN2 reaction to form sulfonium salts. libretexts.org The nucleophilicity of the sulfur atom is generally greater than that of the oxygen atom in an ether due to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.com

Electrophilic Reactivity: While the sulfur atom itself is nucleophilic, the thioether moiety can be converted into an electrophilic species. This is typically achieved by reaction with an activating agent that transforms the sulfur into a good leaving group. For example, upon formation of a sulfonium salt, the carbon atoms attached to the positively charged sulfur become susceptible to nucleophilic attack. youtube.com

Alternatively, the sulfur atom can act as an electrophile in a process known as umpolung, or polarity reversal. This can be achieved by activating the sulfur with a suitable leaving group, such as in a disulfide or a thiosulfonate. A carbon nucleophile can then attack the electrophilic sulfur atom to form a new thioether. acsgcipr.org

Advanced Spectroscopic and Chromatographic Characterization of Branched Alkyl Sulfides

Gas Chromatography (GC) Methodologies

Gas chromatography is a cornerstone technique for separating and analyzing volatile and semi-volatile sulfur compounds. The choice of detector is critical for achieving the required selectivity and sensitivity for sulfur-containing molecules in matrices rich in hydrocarbons.

Gas chromatography coupled with a flame photometric detector (GC-FPD) is a robust and widely used method for the selective detection of sulfur-containing compounds. allenpress.com The FPD operates by combusting the column effluent in a hydrogen-rich flame. When sulfur compounds are present, they form excited S₂* dimers, which then relax and emit light at characteristic wavelengths (typically in the 350-430 nm range). This emission is detected by a photomultiplier tube, generating a signal that is highly selective for sulfur.

The Pulsed Flame Photometric Detector (PFPD) is an advancement over the traditional FPD, offering improved sensitivity, selectivity against hydrocarbons, and a more uniform, equimolar response to different sulfur compounds. xylem.comysi.com This equimolar response is particularly advantageous as it allows for the quantification of unknown sulfur compounds without the need for specific calibration standards. xylem.com In the analysis of complex samples like light petroleum liquids, GC-FPD or GC-PFPD can reliably identify and quantify individual sulfur species, which is often more critical than determining the total sulfur content alone. allenpress.comxylem.com

Table 1: Typical GC-FPD Operating Conditions for Sulfur Analysis

| Parameter | Value/Condition |

| Column | SPB-1 SULFUR, 30 m x 0.32 mm ID, 4.0 µm film |

| Carrier Gas | Helium, 20 cm/second |

| Injector Temperature | 250°C to 275°C |

| Initial Column Temp. | -10°C to 35°C |

| Final Column Temp. | 200°C to 300°C |

| Temperature Program | 5°C to 10°C/minute |

| Detector | Flame Photometric Detector (FPD) |

| Detector Temperature | 250°C to 300°C |

This table presents a generalized set of parameters. Actual conditions must be optimized for specific applications and instrumentation. gcms.cz

For the definitive identification and structural elucidation of organic sulfides, gas chromatography-mass spectrometry (GC-MS) is the premier technique. Following chromatographic separation, molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint.

The fragmentation pattern of a branched alkyl sulfide (B99878) like 3-((Ethylthio)methyl)heptane would provide crucial information about its structure. Key fragments would likely include ions corresponding to the loss of the ethyl group, the ethylthio group, and various cleavages along the heptane (B126788) backbone. By analyzing these fragments, the precise connectivity of the molecule can be determined. Combining GC-MS with a sulfur-selective detector like a sulfur chemiluminescence detector (SCD) or FPD via a column splitter can be a powerful approach. shimadzu.com The sulfur detector confirms that a given chromatographic peak contains sulfur, while the mass spectrometer provides the detailed structural information needed for positive identification. shimadzu.comrestek.com

Complex samples such as middle distillates or crude oil contain a vast number of isomeric and co-eluting compounds, making separation by conventional one-dimensional GC challenging. acs.org Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in resolution and sensitivity, making it a powerful tool for the detailed speciation of sulfur compounds. nih.govresearchgate.net

In GCxGC, the effluent from a primary analytical column is subjected to continuous, rapid sampling and re-injection onto a second, shorter column with a different stationary phase (e.g., nonpolar followed by polar). acs.org This results in a two-dimensional separation based on two independent properties, typically boiling point and polarity. acs.org When coupled with a sulfur-selective detector like an SCD, GCxGC can effectively separate different classes of sulfur compounds (e.g., alkyl sulfides, benzothiophenes, dibenzothiophenes) from each other and from the hydrocarbon matrix. oup.comoup.com This allows for the detailed characterization and quantification of individual sulfur species, even at trace levels, providing a level of detail that is difficult to achieve with any other single technique. researchgate.netoup.com

Achieving accurate and reproducible analysis of branched alkyl sulfides requires careful optimization of the entire GC system. The reactivity of many sulfur compounds necessitates an inert sample pathway to prevent adsorption and loss of analytes. researchgate.net

Key parameters for optimization include:

Column Selection : The choice of stationary phase and column dimensions is critical. For volatile sulfur compounds, thick-film columns are often used to ensure inertness and good peak shape. restek.com

Injector Parameters : Split/splitless injection parameters, including temperature and split ratio, must be optimized to ensure quantitative transfer of the analytes onto the column without thermal degradation.

Flow Rates : Carrier gas flow rate and, for FPD, the combustion gas (hydrogen and air) flow ratios must be optimized to maximize detector sensitivity and stability. researchgate.netshimadzu.com Quenching, a phenomenon where co-eluting hydrocarbons suppress the FPD's sulfur response, can be minimized by optimizing these flow ratios and ensuring good chromatographic separation. shimadzu.com

Cryogenic Trapping : For trace-level analysis in gaseous samples, pre-concentration using a cryogenic trap can be employed. The parameters for trapping (e.g., loading time) and desorption (e.g., split flow sequence) must be carefully optimized to ensure quantitative recovery and sharp chromatographic peaks. researchgate.net

Table 2: Parameters for Optimization in GC-Sulfur Analysis

| Parameter | Objective | Considerations |

| GC Column | Achieve separation of target analytes from matrix interferences. | Stationary phase chemistry, film thickness, column length and diameter. researchgate.net |

| Injector System | Ensure quantitative and reproducible transfer of sample to the column. | Inlet temperature, split ratio, liner type. researchgate.net |

| Detector Gases | Maximize sensitivity and selectivity for sulfur compounds. | Hydrogen, air, and makeup gas flow rates for FPD/PFPD. shimadzu.com |

| Oven Program | Optimize resolution and analysis time. | Initial temperature, ramp rates, final temperature and hold times. researchgate.net |

X-ray Based Spectroscopic Techniques

While GC provides separation and structural information on individual molecules, X-ray absorption spectroscopy offers insights into the electronic structure and chemical environment of the sulfur atom itself, making it a powerful tool for chemical speciation.

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique used to probe the electronic structure of sulfur atoms in a sample. osti.gov The technique involves tuning the energy of an X-ray beam through the sulfur K-edge (around 2472 eV), which corresponds to the energy required to excite a 1s core electron to an unoccupied molecular orbital. The resulting spectrum shows distinct features whose energy and intensity are characteristic of the sulfur atom's oxidation state and local chemical environment (i.e., the types of atoms it is bonded to). rsc.org

For an alkyl sulfide like this compound, the sulfur K-edge XAS spectrum would be characterized by a sharp absorption feature, a "white line," corresponding to the 1s → σ*(S-C) transition. sci-hub.se The precise energy of this peak distinguishes sulfides from other organosulfur functional groups, such as thiophenes, sulfoxides, or sulfones, which appear at different energies. acs.orgnih.gov This makes XAS an excellent tool for determining the relative proportions of different sulfur classes in bulk materials like fossil fuels or environmental samples without requiring chromatographic separation. rsc.orgacs.org By comparing the experimental spectrum of a complex mixture to a library of spectra from known sulfur compounds, the chemical speciation of sulfur within the sample can be determined. sci-hub.se

Sulfur Kβ X-ray Emission Spectroscopy (XES) for Electronic Structure Probing

Sulfur Kβ X-ray Emission Spectroscopy (XES) is a powerful, photon-in/photon-out X-ray technique used for the chemical speciation and electronic structure analysis of sulfur-containing compounds. dntb.gov.uaosti.govresearchgate.netnih.gov Unlike techniques that rely on electron detection, XES is less susceptible to sample charging and self-absorption, making it suitable for a wide variety of sample types. The methodology involves exciting a sulfur 1s core electron with an incident X-ray beam and then measuring the energy of the photons emitted as the core hole is filled by an electron from a valence orbital, specifically a 3p orbital for Kβ emission. rsc.org

Complementary Analytical Methods for Organic Sulfides

Microcoulometry for Total Sulfur Content Determination

Microcoulometry is an absolute analytical method used for determining the total sulfur content in a sample, particularly in petroleum products and other hydrocarbons. teinstruments.comrsc.org The technique involves the complete combustion of the sample in an oxygen-rich atmosphere at high temperatures. During this process, all sulfur-containing compounds, including this compound, are oxidized to sulfur dioxide (SO₂).

The resulting gas stream is passed into a titration cell where the SO₂ reacts with an electrolyte, causing a change in potential. A titrant is then coulometrically generated to restore the potential to its original state. According to Faraday's Law, the total electrical charge required to generate the titrant is directly proportional to the amount of SO₂ absorbed, and thus to the total sulfur content of the original sample. made-in-china.com

This method does not require calibration against a known standard, as it is an absolute technique. teinstruments.com It is highly sensitive, capable of measuring sulfur concentrations from trace levels (parts per million) up to higher percentages. rsc.org Several standard methods, such as those from ASTM, govern the use of microcoulometry for sulfur analysis. made-in-china.comcreaanalytical.com.auastm.org

| ASTM Method | Title | Applicability |

| ASTM D3120 | Standard Test Method for Trace Quantities of Sulfur in Light Liquid Petroleum Hydrocarbons by Oxidative Microcoulometry | Light liquid petroleum products |

| ASTM D3246 | Standard Test Method for Sulfur in Petroleum Gas by Oxidative Microcoulometry | Gaseous hydrocarbon products (1.5 to 100 mg/kg) astm.org |

| SH/T 0253 | Petroleum products-Determination of total sulfur content (Coulometry) | Petrochemical products made-in-china.com |

Spectrophotometric and Potentiometric Methods for Sulfide Detection

Both spectrophotometric and potentiometric methods are widely used for the detection and quantification of sulfides, typically in aqueous solutions.

Spectrophotometric Methods Spectrophotometry for sulfide determination can be performed directly or indirectly. mbari.org

Direct UV Spectrophotometry: This method leverages the strong ultraviolet absorbance of the bisulfide ion (HS⁻) around 230 nm. acs.org To ensure that most of the total sulfide is present as HS⁻, the sample's pH is adjusted to a range of 8.0 to 9.0. acs.orgasme.orgastm.org The concentration can be determined by measuring the absorbance difference before and after acidification, which converts HS⁻ to H₂S, a species with much weaker UV absorption. asme.orgastm.org The detection limit for this method is in the micromolar range. mbari.org

Colorimetric Methods: These are indirect methods that involve reacting the sulfide with a specific reagent to produce a colored product. A well-known example is the methylene blue method. mbari.orgasme.org Another method involves the reaction of sulfide with iron(III) and nitrilotriacetic acid to form an intensely green product with an absorbance maximum at 636 nm. nih.gov

Potentiometric Methods Potentiometry relies on the use of an ion-selective electrode (ISE) to measure the activity of sulfide ions (S²⁻) in a solution. epa.gov

Sulfide Ion-Selective Electrode: A solid-state electrode, typically with a silver sulfide (Ag₂S) membrane, is used in conjunction with a reference electrode. metrohm.comicm.edu.pl The potential difference between the two electrodes is proportional to the logarithm of the sulfide ion activity in the sample, in accordance with the Nernst equation. This method allows for the measurement of sulfide concentrations over a wide range, from 0.1 to 12,000 mg/L. epa.gov

Potentiometric Titration: This is a highly accurate method where the sample is titrated with a standard solution, such as silver nitrate (B79036) (AgNO₃). metrohm.commetrohm.com The sulfide ISE is used to monitor the change in potential and determine the equivalence point of the titration. This technique can accurately measure hydrogen sulfide content down to 0.31 mg/L. metrohm.com

The following table compares key features of these detection methods.

| Method | Principle | Typical Wavelength/Electrode | Detection Limit |

| Direct UV Spectrophotometry | UV absorbance of HS⁻ ion | ~230 nm | 0.6 - 0.8 µM mbari.org |

| Colorimetric (Iron/NTA) | Formation of a colored complex | 636 nm | 8 - 250 ppm (usable range) nih.gov |

| Potentiometry (ISE) | Direct measurement of S²⁻ activity | Ag₂S Ion-Selective Electrode | 1.0 mg/L epa.gov |

| Potentiometric Titration | Titration with AgNO₃ using an ISE | Ag Titrode with Ag₂S coating | As low as 0.31 mg/L metrohm.com |

Environmental and Biological Metabolism of Branched Alkyl Thioethers

Microbial Metabolism of Sulfur Compounds

Microorganisms are central to the transformation of sulfur compounds in the environment. bohrium.com They utilize reduced sulfur compounds as electron donors for energy production in both aerobic and anaerobic conditions. nih.gov This metabolic capability is distributed across a wide phylogenetic range of prokaryotes, including both Bacteria and Archaea. nih.govasm.org

The biological oxidation of reduced inorganic sulfur compounds is a fundamental process in the global sulfur cycle, with sulfate (B86663) being the primary end product. asm.org This process is exclusively carried out by prokaryotes. nih.gov Microorganisms can oxidize a variety of reduced sulfur compounds, including hydrogen sulfide (B99878) (H₂S), elemental sulfur (S⁰), thiosulfate (B1220275) (S₂O₃²⁻), and sulfite (B76179) (SO₃²⁻). wikipedia.orglibretexts.org The oxidation of these substrates is often coupled to the reduction of terminal electron acceptors like oxygen (O₂) or nitrate (B79036) (NO₃⁻). wikipedia.org

The oxidation process often occurs in stages. For instance, sulfide, being a potent electron donor, is typically oxidized first, with elemental sulfur often stored inside or outside the cell as an intermediate before it is further oxidized. libretexts.org This stepwise oxidation allows for a more efficient energy capture. libretexts.org A diverse array of microorganisms participates in sulfur oxidation, inhabiting environments rich in reduced sulfur species, such as marine sediments, hydrothermal vents, and sulfidic caves. wikipedia.org

| Microorganism Genus | Domain | Typical Substrates | Metabolic Condition |

|---|---|---|---|

| Beggiatoa | Bacteria | Hydrogen sulfide (H₂S) | Aerobic/Microaerophilic wikipedia.orglibretexts.org |

| Thiobacillus | Bacteria | Hydrogen sulfide, Elemental sulfur, Thiosulfate | Aerobic/Anaerobic wikipedia.orglibretexts.org |

| Acidithiobacillus | Bacteria | Hydrogen sulfide, Elemental sulfur, Metal sulfides | Aerobic, Acidophilic wikipedia.org |

| Sulfolobus | Archaea | Hydrogen sulfide, Elemental sulfur | Aerobic, Thermophilic, Acidophilic nih.govwikipedia.org |

| Paracoccus | Bacteria | Thiosulfate, Hydrogen sulfide | Aerobic nih.govlibretexts.org |

While much research focuses on inorganic sulfur, some bacteria and fungi are also capable of degrading organic sulfur compounds like n-alkyl tetrahydrothiophenes, which are structurally related to branched alkyl thioethers. nih.gov This degradation often involves the oxidation of the alkyl side chains. nih.gov The metabolism of alkyl sulfides can lead to the formation of thiols and eventually be fully mineralized to carbon dioxide and sulfate. nasa.gov

Microbial sulfur oxidation is mediated by several key enzymatic pathways. Two of the most crucial enzymes involved are sulfide:quinone oxidoreductase (SQR) and the dissimilatory sulfite reductase (Dsr) system, which functions in reverse.

Sulfide:quinone oxidoreductase (SQR): This enzyme catalyzes the oxidation of hydrogen sulfide to elemental sulfur. wikipedia.orgnih.gov SQR is a widespread enzyme that can be located in the periplasm or cytoplasm and is always membrane-bound. mdpi.com Its function is not only to provide energy through H₂S oxidation but also to act as a detoxification mechanism, as H₂S can be toxic to cells. nih.gov Overexpression of SQR in bacteria like Acidithiobacillus ferrooxidans has been shown to enhance the oxidation of sulfur and sulfidic minerals like pyrite. nih.gov The SQR pathway involves the formation of intermediate compounds such as sulfite (SO₃²⁻). wikipedia.org

Dissimilatory sulfite reductase (Dsr): The Dsr system is a key player in both sulfate reduction and sulfur oxidation. In sulfur-oxidizing microbes, the pathway operates in reverse (rDsr) to oxidize stored intracellular sulfur. nih.govasm.org The reverse-acting DsrAB is the key enzyme responsible for the oxidation of intracellular sulfur globules to sulfite. asm.org The Dsr system is complex, involving numerous proteins. For example, DsrEFH acts as a sulfur carrier to another protein, DsrC, and DsrL has oxidoreductase activity essential for sulfur oxidation. nih.gov This pathway is critical for many chemotrophic and phototrophic sulfur-oxidizing prokaryotes. mdpi.com

| Enzyme/System | Abbreviation | Function | Typical Substrate(s) | Product(s) |

|---|---|---|---|---|

| Sulfide:quinone oxidoreductase | SQR | Oxidizes hydrogen sulfide, detoxification, energy generation. nih.gov | Hydrogen sulfide (H₂S) | Elemental sulfur (S⁰), Polysulfides wikipedia.orgnih.gov |

| Reverse Dissimilatory sulfite reductase | rDsr | Oxidizes stored sulfur to sulfite. mdpi.comnih.gov | Elemental sulfur (S⁰) | Sulfite (SO₃²⁻) nih.govasm.org |

| Sox system | Sox | A multienzyme complex that oxidizes thiosulfate completely to sulfate. wikipedia.org | Thiosulfate (S₂O₃²⁻), Sulfide, Elemental sulfur wikipedia.org | Sulfate (SO₄²⁻) wikipedia.org |

| Sulfite oxidoreductase | - | Directly oxidizes sulfite to sulfate. libretexts.org | Sulfite (SO₃²⁻) | Sulfate (SO₄²⁻) libretexts.org |

The biogeochemical sulfur cycle describes the movement and transformation of sulfur through different reservoirs, including rocks, waterways, and living systems. wikipedia.org This cycle is crucial as sulfur is an essential element for life, being a component of amino acids like cysteine and methionine. wikipedia.orgwikipedia.org Microbial metabolism is the primary driver of sulfur transformations in the environment. frontiersin.org

The main steps of the sulfur cycle are:

Mineralization: The conversion of organic sulfur into inorganic forms like hydrogen sulfide (H₂S) and elemental sulfur. wikipedia.org

Oxidation: The oxidation of reduced forms like hydrogen sulfide, sulfide, and elemental sulfur to sulfate (SO₄²⁻). wikipedia.org This is largely performed by the sulfur-oxidizing microbes discussed previously.

Reduction: The reduction of sulfate back to sulfide, a process known as dissimilatory sulfate reduction, carried out by anaerobic microorganisms. wikipedia.orgfrontiersin.org

Incorporation: The assimilation of sulfide into organic compounds by plants, fungi, and prokaryotes. wikipedia.org

In marine sediments, the sulfur cycle is particularly active. Microbial dissimilatory sulfate reduction is a dominant pathway for the mineralization of organic matter. frontiersin.orgnih.gov The resulting sulfide can then be reoxidized by chemical or microbial processes, creating a complex network of pathways involving various sulfur intermediates like polysulfides, thiosulfate, and sulfite. frontiersin.orgnih.gov These intermediates are substrates for further microbial oxidation, reduction, or disproportionation. frontiersin.org The interplay between these processes links the sulfur cycle to other major biogeochemical cycles, including the carbon and nitrogen cycles. wikipedia.orgfiveable.me

Environmental Fate and Degradation Pathways

Beyond direct microbial metabolism, the fate of branched alkyl thioethers in the environment is governed by abiotic degradation pathways, including thermal and photochemical reactions.

In geochemical systems, particularly at elevated temperatures found in sedimentary basins, organic sulfur compounds undergo significant thermal degradation and transformation. This process is relevant to petroleum formation and maturation. researchgate.net

During pyrolysis (heating in the absence of oxygen), aliphatic sulfur compounds, such as thiols and organic sulfides, tend to degrade at lower temperatures (below 350°C). researchgate.netgatech.edu At higher temperatures (above 350-450°C), more stable aromatic sulfur compounds like thiophenes are increasingly formed. researchgate.netgatech.edu This process is part of a broader set of reactions known as thermochemical sulfate reduction (TSR), where petroleum fluids react with sulfate at high temperatures. researchgate.net TSR leads to the incorporation of sulfur into hydrocarbons, generating organosulfur species like thiophenes and benzothiophenes. researchgate.net

| Temperature Range | Dominant Process | Key Reactants | Major Products |

|---|---|---|---|

| Low Temperature (<350°C) | Degradation of Aliphatic Sulfur | Thiols, Organic Sulfides, Sulfonates researchgate.netgatech.edu | H₂S, Lighter hydrocarbons researchgate.net |

| High Temperature (>450°C) | Thermochemical Sulfate Reduction (TSR) / Aromatization | Sulfate, Hydrocarbons, Aliphatic-S gatech.eduresearchgate.net | Thiophenes, Metal sulfides, H₂S, CO₂ researchgate.netresearchgate.net |

These experiments show that the thermal degradation of organic matter can be a significant source of H₂S and can lead to the formation of new, often more refractory, organic sulfur compounds. caltech.edu

Photodegradation, or the breakdown of compounds by light, is another important environmental fate process. While specific data on 3-((Ethylthio)methyl)heptane is limited, the general mechanisms for related compounds can be inferred. The photodegradation of organic compounds in the environment, particularly in aquatic systems or on surfaces, is often mediated by photocatalysts like titanium dioxide (TiO₂) or proceeds through the generation of reactive oxygen species like hydroxyl radicals (•OH). nih.gov

The likely mechanism for the photodegradation of an alkyl thioether would involve:

Initiation: Absorption of UV or solar radiation, potentially by a photosensitizer in the environment, leading to the formation of highly reactive species.

Attack by Radicals: An electrophilic attack by a hydroxyl radical on the electron-rich sulfur atom or on the adjacent carbon atoms. nih.gov

Oxidation: The sulfur atom in a thioether can be oxidized. Mild oxidation typically yields a sulfoxide (B87167), while stronger oxidation can produce a sulfone. masterorganicchemistry.com

Chain Scission: The carbon-sulfur or carbon-carbon bonds can be broken, leading to smaller, more soluble, and often more biodegradable molecules.

Recent research has also explored photochemical methods for synthesizing thioethers, which involves the generation of aryl radicals that are then trapped by a sulfur source. nih.gov This highlights the susceptibility of sulfur-containing compounds to participate in radical-based photochemical reactions, which could similarly drive their degradation in the environment.

Emerging Research Directions and Future Perspectives for Branched Alkyl Thioether Chemistry

Novel Synthetic Methodologies and Catalytic Systems

The synthesis of thioethers has traditionally been approached through methods like the nucleophilic substitution of alkyl halides with thiolates. masterorganicchemistry.comacs.org However, modern research is focused on developing more efficient, sustainable, and versatile catalytic systems that can be applied to complex molecules like branched alkyl thioethers.

Recent advancements have centered on transition-metal-catalyzed cross-coupling reactions, which provide a general strategy for forming C–S bonds. thieme-connect.de Palladium-based systems, often utilizing bidentate phosphine (B1218219) ligands like Xantphos or monodentate ligands such as tBuXPhos, have proven effective for coupling a wide range of aryl (pseudo)halides and thiols. thieme-connect.de To address sustainability concerns, significant efforts are being directed towards replacing precious metals with more abundant and less toxic alternatives like copper, nickel, and iron. acsgcipr.orgresearchgate.net Copper-catalyzed Ullmann-type couplings and nickel-catalyzed reactions, for instance, have shown great promise for the synthesis of thioethers from various sulfur sources and electrophiles, including less reactive but more available aryl chlorides. researchgate.netthieme-connect.com

Beyond metal catalysis, metal-free approaches are gaining traction. researchgate.net Methods employing triflic acid or recyclable NAFION® superacid catalysts enable the dehydrative thioetherification of alcohols and thiols, improving the practicality and efficiency of sulfide (B99878) preparation. researchgate.netresearchgate.net Another significant trend is the move towards using odorless and stable thiol surrogates to circumvent the use of foul-smelling and air-sensitive thiols. nih.gov Xanthates, for example, have emerged as attractive sulfurizing agents in both transition-metal-catalyzed and metal-free transformations. nih.govresearchgate.net Photochemical organocatalytic protocols that use simple sulfur sources like tetramethylthiourea (B1220291) to react with alcohols and aryl chlorides under mild conditions represent a cutting-edge, thiol-free approach. nih.gov

| Catalytic System | Catalyst/Reagent | Key Features | Typical Substrates | References |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, Phosphine Ligands (e.g., Xantphos, tBuXPhos) | High efficiency, broad substrate scope, but uses a precious metal. | Aryl (pseudo)halides, Thiols | thieme-connect.de |

| Nickel-Catalyzed Cross-Coupling | Air-stable Nickel precatalysts | Cost-effective alternative to palladium, mild reaction conditions. | Aryl/Alkenyl triflates, Alkyl thiols | researchgate.netthieme-connect.com |

| Copper-Catalyzed Cross-Coupling | Cu(I) salts, N-containing ligands | Low cost, low toxicity, suitable for Ullmann-type reactions. | Aryl halides, Thiols, Boronic acids | thieme-connect.com |

| Metal-Free Dehydrative Thioetherification | Triflic acid, NAFION® | Environmentally friendly, avoids metal contamination. | Alcohols, Thiols | researchgate.netresearchgate.net |

| Thiol-Free Organocatalysis | Indole thiolate organocatalyst, Tetramethylthiourea | Uses odorless sulfur source, proceeds under mild, photochemical conditions. | Aryl chlorides, Alcohols | nih.gov |

Advanced Characterization Techniques for Complex Sulfur-Containing Molecules

The unambiguous identification and structural elucidation of complex sulfur-containing molecules like 3-((Ethylthio)methyl)heptane are critical for understanding their properties and reactivity. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural analysis. For a branched alkyl thioether, ¹H NMR provides information on the connectivity of protons, while ¹³C NMR helps identify the carbon skeleton. nih.govmdpi.com In some cases, specific allylic couplings observed in ¹H NMR can help distinguish between isomers. nih.gov

Mass Spectrometry (MS) is indispensable for determining molecular weight and fragmentation patterns, which offer clues about the molecule's structure. acs.org For complex mixtures, such as those found in petroleum, high-resolution techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are particularly powerful for identifying heteroatomic compounds. researchgate.net Gas Chromatography (GC) coupled with various detectors, including MS, is frequently used to separate and identify volatile sulfur compounds. researchgate.net

Other spectroscopic methods are also valuable. UV spectroscopy can be a reliable method for distinguishing between certain thioether isomers that may be difficult to differentiate otherwise. nih.gov Raman spectroscopy and X-ray fluorescence (XRF) are other powerful tools for molecular and elemental analysis of sulfur-containing materials. nih.govhoriba.com For solid-state analysis, single-crystal X-ray diffraction (XRD) provides definitive structural information, including bond lengths and angles. mdpi.com

| Technique | Information Provided | Application to this compound | References |

|---|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information on the carbon-hydrogen framework and molecular connectivity. | Confirms the branched heptane (B126788) chain, the ethyl group, and their connection via the thioether linkage. | nih.govmdpi.com |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | Provides the exact mass and characteristic fragments resulting from C-S and C-C bond cleavages. | acs.orgresearchgate.net |

| Gas Chromatography (GC) | Separates volatile components in a mixture. | Isolates the compound from reaction mixtures or impurities for identification. | researchgate.net |

| FT-ICR MS | Offers ultra-high resolution for analyzing complex mixtures of heteroatomic compounds. | Could be used to identify the compound within a complex matrix like petroleum fractions. | researchgate.net |

| Raman Spectroscopy | Provides information on molecular vibrations, useful for structural fingerprinting. | Identifies characteristic C-S stretching and bending modes. | nih.gov |

Theoretical Approaches for Predictive Modeling of Thioether Behavior

Computational chemistry has become an essential tool for predicting the properties and reactivity of organosulfur compounds, complementing experimental findings. nih.gov These theoretical approaches provide deep insights into reaction mechanisms, thermochemistry, and molecular behavior that can be difficult to obtain through experimentation alone.

High-level ab initio methods and Density Functional Theory (DFT) are widely used to calculate the thermochemical properties of small organosulfur molecules, such as standard enthalpies of formation and bond dissociation enthalpies. acs.org Such calculations are crucial for understanding the stability and reactivity of thioethers. For instance, theoretical studies can elucidate the kinetics and mechanisms of complex reactions like the unimolecular pyrolysis of sulfur-containing heterocycles, helping to build accurate kinetic models. acs.org

Quantum chemical tools are also applied to investigate the mechanisms of polymerization reactions involving sulfur compounds, such as thiol-ene polymerizations. researchgate.net These studies can reveal the importance of side reactions and diffusional limitations, which are critical for designing macromolecules with desired properties. researchgate.net Furthermore, the Quantum Theory of Atoms in Molecules (QT-AIM) has been used to analyze the electronic properties of metal-ligand bonds in complexes containing thioether functionalities, offering insights into their structure and stability. mdpi.com

| Theoretical Method | Application | Predicted Properties | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of thermochemical properties and reaction pathways. | S-H bond dissociation enthalpies, gas-phase acidities, reaction energies. | acs.org |

| Ab Initio Methods (e.g., CCSD(T)) | High-accuracy calculation of molecular energies and reaction kinetics. | Enthalpies of formation, rate coefficients for elementary reactions. | acs.org |

| Variational Transition-State Theory (VTST) | Calculation of reaction rate coefficients. | Kinetic models for complex processes like pyrolysis. | acs.org |

| Quantum Theory of Atoms in Molecules (QT-AIM) | Analysis of chemical bonding. | Electronic properties of metal-ligand bonds in thioether complexes. | mdpi.com |

Broader Applications in Material Science and Chemical Biology (mechanistic focus)

The unique properties of the thioether linkage make it a valuable functional group in both material science and chemical biology. nih.gov Research in these areas focuses on harnessing the mechanistic behavior of the C-S-C bond to create advanced materials and to understand biological processes.

In material science, thioethers are integral components of sulfur-containing polymers. The thioether linkage provides inherent flexibility, which can be exploited to create materials with reduced cure-stress, a desirable quality for applications like photolithographic fabrication. researchgate.net Thioester functionalized polymers, which are closely related to thioethers, are used in a range of applications from responsive materials to bioconjugates. warwick.ac.uk The synthesis of polymers through thiol-ene "click" reactions, which form thioether bonds, is a highly efficient method for constructing complex macromolecules and polymer networks. researchgate.net

In chemical biology, the thioether bond is found in the essential amino acid methionine. The oxidation of thioethers to sulfoxides is a biologically relevant process, and understanding its mechanism is important. acs.org The formation of thioether linkages is also crucial for the tertiary structure of proteins through disulfide bonds, which are formed from the oxidation of thiol groups in cysteine residues. masterorganicchemistry.com While distinct from a simple thioether, the chemistry is closely related. The nucleophilic character of the sulfur atom in thioethers allows it to participate in important biological reactions, and this reactivity is exploited in the design of pharmaceuticals and biological probes. nih.govmasterorganicchemistry.com

| Field | Application | Mechanistic Role of Thioether Linkage | References |

|---|---|---|---|

| Material Science | Sulfur-containing polymers, low-shrinkage materials. | Provides flexibility to the polymer backbone, reducing internal stress in networks. | researchgate.net |

| Material Science | Polymer synthesis via thiol-ene reactions. | Acts as the stable covalent bond formed during efficient "click" chemistry polymerization. | researchgate.net |

| Chemical Biology | Component of the amino acid methionine. | Participates in metabolic processes and its sulfur atom can be a target for oxidation. | acs.org |

| Chemical Biology | Protein structure (related disulfide bonds). | Covalent cross-linking via oxidation of cysteine thiols stabilizes protein tertiary structure. | masterorganicchemistry.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.